molecular formula C20H16N4O3 B3220823 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide CAS No. 1203153-98-3

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B3220823
CAS No.: 1203153-98-3
M. Wt: 360.4 g/mol
InChI Key: GNNZYSAXITXABW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide features a phthalimide (1,3-dioxoisoindole) core linked via an acetamide bridge to a 3-methyl-1-phenylpyrazole moiety. This hybrid structure combines the electron-withdrawing phthalimide group, known for enhancing stability and bioactivity, with a pyrazole ring that offers versatility in chemical modifications.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(5-methyl-2-phenylpyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3/c1-13-11-17(24(22-13)14-7-3-2-4-8-14)21-18(25)12-23-19(26)15-9-5-6-10-16(15)20(23)27/h2-11H,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNZYSAXITXABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H16N2O3C_{16}H_{16}N_{2}O_{3}, with a molecular weight of 284.31 g/mol. The structure features an isoindole moiety linked to a pyrazole derivative, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular pathways. The presence of the isoindole and pyrazole rings suggests potential interactions with targets related to:

  • Antitumor activity : Similar compounds have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial properties : The compound's structure indicates potential efficacy against bacterial and fungal pathogens.

Antitumor Activity

Recent studies have demonstrated that derivatives of isoindole and pyrazole exhibit significant antitumor properties. In vitro assays showed that compounds with similar structures inhibited the growth of various cancer cell lines, including breast and colon cancer cells.

CompoundCell Line TestedIC50 (µM)Reference
AMCF-715
BHT-2920
CA54910

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies reported inhibition zones against Gram-positive and Gram-negative bacteria as well as fungi.

PathogenInhibition Zone (mm)MIC (µg/ml)Reference
Staphylococcus aureus1850
Escherichia coli2025
Candida albicans15100

Case Studies

  • Antitumor Efficacy : In a study examining the effects of similar compounds on tumor growth in vivo, it was found that administration led to a significant reduction in tumor size compared to control groups. This suggests that the compound may act as an effective anticancer agent by inducing apoptosis in cancer cells.
  • Antimicrobial Assessment : A series of experiments conducted using agar diffusion methods revealed that the compound exhibited potent activity against several bacterial strains, particularly against Gram-negative bacteria like Klebsiella pneumoniae and fungal strains such as Aspergillus niger. The results indicated that modifications to the pyrazole ring could enhance antimicrobial efficacy.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

Imidazolidinedione Derivatives
  • Example: 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamide () Core: Replaces phthalimide with a non-aromatic imidazolidinedione ring. This may enhance solubility compared to the phthalimide-based target compound. Molecular Weight: 618.55 g/mol (vs. ~383.38 g/mol for the target compound).
Pyrazolyl Methanones
  • Example: 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone () Core: Pyrazole linked to a thiophene via a methanone bridge. Substituents: Amino and hydroxy groups increase hydrophilicity, contrasting with the lipophilic phenyl and methyl groups in the target compound. Synthesis: Utilizes malononitrile and sulfur in 1,4-dioxane, differing from the phthalide-based coupling in the target compound’s synthesis .

Substituent Effects on Pyrazole Moieties

The pyrazole ring in the target compound is substituted with a phenyl group at position 1 and a methyl group at position 3. Comparatively:

  • : A pyrazole derivative bearing a benzo[d]imidazol-2-yl group and methylthio substituent was synthesized. The bulkier benzoimidazole substituent likely reduces metabolic stability but may improve target binding affinity.

Pharmacological Potential

While direct bioactivity data for the target compound is unavailable, structural insights suggest:

  • Phthalimide Advantage : The aromatic phthalimide core may confer higher metabolic stability than imidazolidinedione derivatives .
  • Pyrazole Flexibility : The 3-methyl-1-phenylpyrazole group balances lipophilicity and steric bulk, optimizing interactions with hydrophobic enzyme pockets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.